Pyridine-3-boronic acid

概述

描述

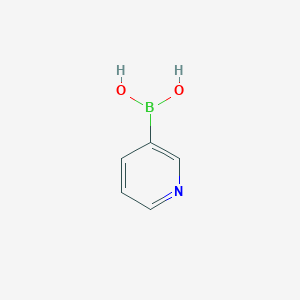

吡啶-3-硼酸是一种有机硼化合物,分子式为C5H6BNO2。它是吡啶的衍生物,其中硼酸基团连接到吡啶环的第三位。 该化合物广泛应用于有机合成,特别是在铃木-宫浦交叉偶联反应中,因为它能够形成稳定的碳-碳键 .

准备方法

合成路线和反应条件: 合成吡啶-3-硼酸的主要方法是将有机金属试剂与硼酸酯(如三异丙基硼酸酯 (B(OiPr)3) 或三甲基硼酸酯 (B(OMe)3))进行亲电捕获。 该反应通常在低温下进行,以防止过度烷基化,这会导致形成硼酸酯而不是硼酸 .

工业生产方法: 吡啶-3-硼酸的工业生产通常采用类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高收率和纯度。 据报道,使用连续流动装置在多克级规模上处理有机锂化学,可以有效地生产硼酸 .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

Pyridine-3-boronic acid is widely used in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. Representative examples include:

Table 1: Suzuki-Miyaura Coupling of this compound

Key observations:

-

Catalyst choice significantly impacts efficiency. Pd(dppf)Cl₂ achieves higher yields (74.6%) compared to PEPPSI-IPr (40.2%) under similar conditions .

-

Solvent systems like 1,4-dioxane/water or THF/water are optimal for balancing reactivity and solubility .

Formation of Dihydropyridine Boronic Esters

Activation of this compound pinacol ester with acylating agents enables reactions with organometallic reagents:

Mechanism :

-

N-Acylation of the pyridine ring.

-

Nucleophilic attack by organometallic reagents (e.g., tert-BuLi) at the C2 position.

-

Formation of dihydropyridine boronic esters (yields: 58–85% ) .

Applications :

pH-Dependent Reactivity and Stability

The boronic acid group and pyridine ring exhibit pH-sensitive behavior:

Acidity Studies :

-

The boron center in PBA has a pKₐ of 4.4 , while the pyridinium moiety’s acidity increases with substituents (e.g., methyl groups lower pKₐ) .

-

Under acidic conditions, protonation of the pyridine nitrogen enhances electrophilicity, accelerating reactions like complexation with 4-isopropyltropolone .

Peroxide Stability :

科学研究应用

Medicinal Chemistry

Anticancer Applications

Pyridine-3-boronic acid is recognized for its potential in developing anticancer therapies. It has been shown to selectively bind to sialic acids (SAs), which are often overexpressed in cancer cells. This property enhances the targeting of tumor cells, making PBA a candidate for drug delivery systems aimed at improving therapeutic outcomes in cancer treatment. For instance, derivatives such as 5-boronopicolinic acid exhibit high binding constants with SAs under acidic conditions typical of tumor microenvironments, facilitating targeted delivery of chemotherapeutics .

Antibacterial and Antiviral Activity

Research indicates that boronic acids, including PBA, possess antibacterial and antiviral properties. They can inhibit multidrug efflux pumps in bacteria, enhancing the efficacy of existing antibiotics. Studies have shown that PBA derivatives can be effective against resistant strains of Staphylococcus aureus by disrupting their efflux mechanisms .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its ability to participate in these reactions allows for the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The regioselectivity and efficiency of these reactions can be significantly enhanced using PBA as a coupling partner .

Microwave-Assisted Synthesis

Recent advancements have demonstrated that PBA can be utilized effectively in microwave-assisted synthetic protocols. This method reduces reaction times and minimizes side product formation, making it an attractive option for large-scale synthesis .

Sensor Development

This compound has been employed in the development of sensors due to its ability to form reversible covalent bonds with diols and sugars. These properties make it suitable for detecting biomolecules such as glucose and other saccharides, which is particularly useful in medical diagnostics .

Material Science

Catalysts and Polymerization

In material science, PBA is utilized as a catalyst in various polymerization reactions. Its boron atom facilitates the formation of boronate esters, which are crucial intermediates in synthesizing polymers with specific functionalities . Additionally, PBA derivatives have been explored for their roles in creating functionalized materials with applications ranging from drug delivery systems to smart materials.

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| 5-Boronopicolinic Acid | Anticancer | Sialic Acid Binding | |

| N-Diethylaminoboronate | Antibacterial | Staphylococcus aureus | |

| Vaborbactam | Antiviral | β-lactamase Inhibition |

Table 2: Synthetic Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | |

| Microwave-Assisted Synthesis | Accelerated reaction times | |

| Sensor Development | Detection of glucose and biomolecules |

Case Studies

Case Study 1: Targeted Drug Delivery

A study investigated the use of 5-boronopicolinic acid for delivering anticancer drugs to pancreatic cancer cells. The compound demonstrated significant binding affinity to sialylated glycoconjugates on the cell surface, leading to enhanced drug uptake and reduced side effects compared to conventional delivery methods .

Case Study 2: Antibiotic Resistance

Research focused on the efficacy of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that these derivatives could potentiate the effects of existing antibiotics by inhibiting efflux pumps, providing a promising strategy for overcoming antibiotic resistance .

作用机制

吡啶-3-硼酸在交叉偶联反应中的作用机制涉及与钯催化剂形成稳定的过渡态络合物。 该络合物促进了硼酸基团向亲电伙伴的转移,形成了新的碳-碳键 . 在生物学应用中,吡啶-3-硼酸可以与糖和氨基酸形成稳定的络合物,抑制特定分子靶标,例如细菌中的外排泵 .

相似化合物的比较

吡啶-3-硼酸可以与其他硼酸进行比较,例如:

苯硼酸: 通常用于铃木-宫浦反应,但缺乏吡啶-3-硼酸中存在的氮杂环。

4-吡啶硼酸: 与吡啶-3-硼酸类似,但硼酸基团连接到吡啶环的第四位.

独特之处: 吡啶-3-硼酸独特的结构,其中硼酸基团位于第三位,在各种化学反应中提供了不同的反应性和选择性。 它与生物分子形成稳定络合物的能力也使其与其他硼酸有所区别 .

总之,吡啶-3-硼酸是一种多功能化合物,在有机合成、生物学、医药和工业中具有重要的应用。其独特的化学性质和反应性使其成为科学研究和工业过程中的宝贵工具。

生物活性

Pyridine-3-boronic acid (CHBNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial, anticancer, and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting them in a structured format.

Overview of this compound

This compound is characterized by its boronic acid functional group attached to a pyridine ring. This structural configuration allows for unique interactions with biological targets, making it a valuable scaffold in drug development.

Antibacterial Activity

This compound and its derivatives have been investigated for their antibacterial properties. Notably, studies have shown that certain derivatives can potentiate the activity of existing antibiotics.

Key Findings:

- Enhancement of Antibiotic Efficacy : Compounds such as 6-(3-phenylpropoxy)this compound were found to enhance the efficacy of ciprofloxacin against Staphylococcus aureus by fourfold, indicating their potential as efflux pump inhibitors .

- Mechanism of Action : The proposed mechanism involves the inhibition of the NorA efflux pump, which is responsible for antibiotic resistance in certain bacterial strains .

Table: Antibacterial Activity of this compound Derivatives

| Compound Name | Target Bacteria | Activity Enhancement | Mechanism of Action |

|---|---|---|---|

| 6-(3-Phenylpropoxy)this compound | Staphylococcus aureus | 4-fold increase | NorA efflux pump inhibitor |

| 6-(4-phenylbutoxy)this compound | Staphylococcus aureus | Significant | NorA efflux pump inhibitor |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound derivatives. These compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines.

Key Findings:

- Proteasome Inhibition : Some boronic acids act as proteasome inhibitors, which can halt cancer cell proliferation by inducing cell cycle arrest at the G2/M phase .

- Combination Therapies : Studies indicate that combining this compound derivatives with established chemotherapeutics can enhance therapeutic efficacy while reducing resistance mechanisms .

Antiviral Activity

This compound has also been explored for its antiviral properties. Its ability to interact with viral proteins presents opportunities for developing antiviral agents.

Key Findings:

- Sialic Acid Binding : Certain derivatives exhibit selective binding to sialic acids under weakly acidic conditions, which is relevant for targeting viral infections that exploit sialic acid interactions .

- Potential Applications : These interactions suggest that this compound could be utilized in designing antiviral drugs, particularly for viruses that rely on sialic acid for entry into host cells.

Case Studies

- Antibacterial Study : A study focusing on the synthesis and evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant antibacterial activity against multiple strains, confirming the role of pyridine derivatives in combating resistant bacteria .

- Anticancer Research : In a clinical trial setting, combinations involving bortezomib and pyridine-based compounds showed promising results in managing aggressive lymphomas, highlighting their potential in oncology .

属性

IUPAC Name |

pyridin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMYEXAYWZJVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO2 | |

| Record name | 3-pyridinylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370268 | |

| Record name | Pyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692-25-7 | |

| Record name | Pyridin-3-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1692-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。